molecular formula C11H23N B8560218 N,N-Bis(2-methylpropyl)prop-1-en-1-amine CAS No. 100334-82-5

N,N-Bis(2-methylpropyl)prop-1-en-1-amine

Cat. No. B8560218
M. Wt: 169.31 g/mol
InChI Key: MBCKVJRETSOENF-UHFFFAOYSA-N
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Patent
US07411095B2

Procedure details

To a suspension of magnesium sulfate (10.1 g) in diisobutylamine (72.2 g) was added dropwise propionaldehyde (16.4 g) at 0-10° C. under a nitrogen atmosphere, and it was stirred at 10-15° C. for 1.5 hours. After ice-cooling, water (60 ml) was added and it was stirred to dissolve the magnesium sulfate. After the removal of the aqueous layer, to the organic layer obtained was added a 9% (w/v) aqueous acetic acid solution (200 ml) at 0-5° C. and then stirred for 10 minutes. The aqueous layer was, then, removed again, a 0.5% (w/v) aqueous sodium hydroxide solution (60 ml) was added to the organic layer at 0-5° C., and stirred for 5 minutes. After stirring, the aqueous layer was removed to afford the title compound (42.5 g, yield: 81%, purity: 95.3%) as a colorless oil.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
72.2 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Yield
81%

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[Mg+2].[CH:7](=O)[CH2:8][CH3:9].O.C(O)(=O)C.[CH2:16]([NH:20][CH2:21][CH:22]([CH3:24])[CH3:23])[CH:17]([CH3:19])[CH3:18]>>[CH3:18][CH:17]([CH3:19])[CH2:16][N:20]([CH:7]=[CH:8][CH3:9])[CH2:21][CH:22]([CH3:24])[CH3:23] |f:0.1|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
72.2 g
Type
reactant
Smiles
C(C(C)C)NCC(C)C
Step Two
Name
Quantity
16.4 g
Type
reactant
Smiles
C(CC)=O
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
it was stirred at 10-15° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After ice-cooling
STIRRING
Type
STIRRING
Details
it was stirred
CUSTOM
Type
CUSTOM
Details
After the removal of the aqueous layer
CUSTOM
Type
CUSTOM
Details
to the organic layer obtained
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
removed again
ADDITION
Type
ADDITION
Details
a 0.5% (w/v) aqueous sodium hydroxide solution (60 ml) was added to the organic layer at 0-5° C.
STIRRING
Type
STIRRING
Details
stirred for 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
After stirring
CUSTOM
Type
CUSTOM
Details
the aqueous layer was removed

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC(CN(CC(C)C)C=CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 42.5 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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